molecular formula C18H13BrO5 B2476897 (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 890632-70-9

(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No. B2476897
M. Wt: 389.201
InChI Key: NPVAOXSGEDEGJQ-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C18H13BrO5 and its molecular weight is 389.201. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Analysis

The study of antioxidants, including compounds with structures similar to (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, is significant in various fields such as food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests based on hydrogen atom transfer, and electron transfer tests like CUPRAC and FRAP, are critical in determining the antioxidant activity of such compounds. These methods rely on spectrophotometry to assess the chemical reactions' kinetics or equilibrium state, indicating the significant role of (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid in antioxidant analysis (Munteanu & Apetrei, 2021).

Reaction Pathways of Antioxidants

Understanding the reaction pathways of antioxidants is essential for evaluating their capacity. The ABTS•+ radical cation-based assays, including decolorization assays, play a crucial role in elucidating the reaction mechanisms of antioxidants. These pathways are vital for determining the specific reactions and contribution to total antioxidant capacity, highlighting the importance of compounds like (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid in antioxidant research (Ilyasov et al., 2020).

Synthetic Procedures for Biologically Active Compounds

The synthesis of biologically active compounds, including those related to (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, focuses on developing new procedures for accessing compounds with potential therapeutic applications. This involves synthetic chemists in creating modifications and functionalization with various moieties, aiming to enhance biological activity and investigate new pharmacophores (Rosales-Hernández et al., 2022).

Environmental Fate and Behavior of Chemical Compounds

The environmental fate and behavior of chemical compounds, including those structurally related to (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, are critical in understanding their impact. Studies on parabens, which share some chemical similarities, show their biodegradability, ubiquity in surface water, and the formation of halogenated by-products, emphasizing the importance of assessing the environmental impact of such compounds (Haman et al., 2015).

Pharmacological Activities and Molecular Mechanisms

Research on the pharmacological activities and molecular mechanisms of compounds like gallic acid, which shares phenolic structures with (Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, is essential. These studies offer insights into the anti-inflammatory properties and related molecular mechanisms, providing a foundation for developing treatments for inflammation-related diseases (Bai et al., 2020).

properties

IUPAC Name

2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-10(18(21)22)23-13-6-7-14-15(9-13)24-16(17(14)20)8-11-2-4-12(19)5-3-11/h2-10H,1H3,(H,21,22)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVAOXSGEDEGJQ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

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